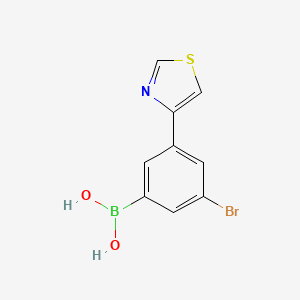
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and a boronic acid group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Dehalogenated compounds
Substitution: Substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In the context of medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with serine and threonine residues in enzymes, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
4-Bromophenylboronic acid: Similar in structure but lacks the thiazole ring, making it less versatile in certain applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a tetrazole ring instead of a thiazole ring, which can influence its reactivity and biological activity.
The presence of the thiazole ring in this compound imparts unique properties, such as enhanced stability and specific biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7BBrNO2S |
|---|---|
Molekulargewicht |
283.94 g/mol |
IUPAC-Name |
[3-bromo-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-15-5-12-9)1-7(3-8)10(13)14/h1-5,13-14H |
InChI-Schlüssel |
CZZZQGFQNKRPTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)Br)C2=CSC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)

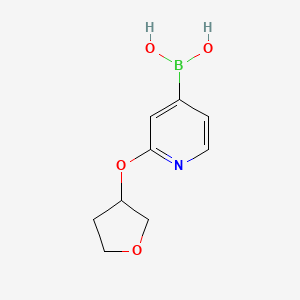
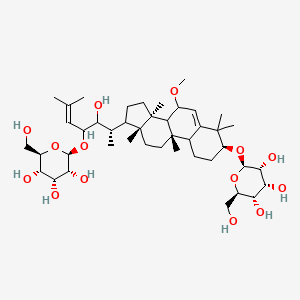
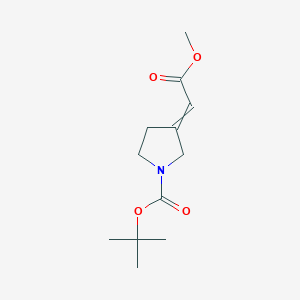

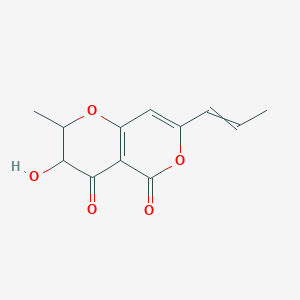
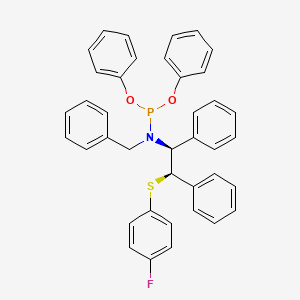
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
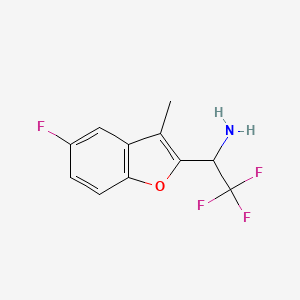
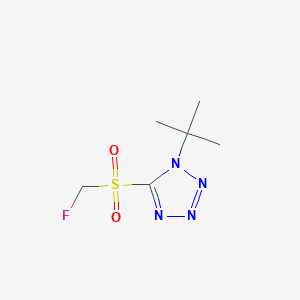
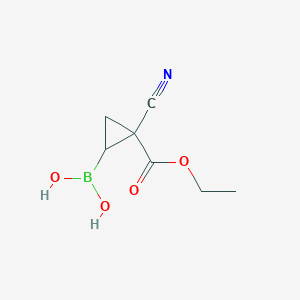
![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
